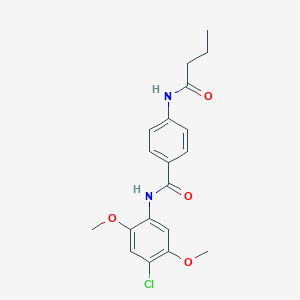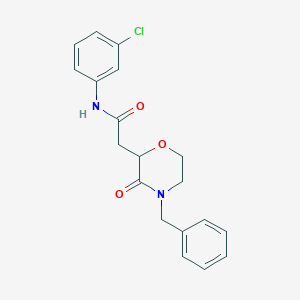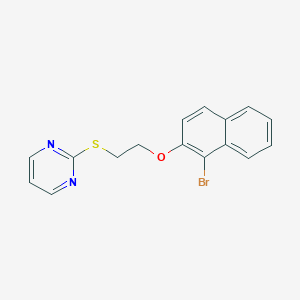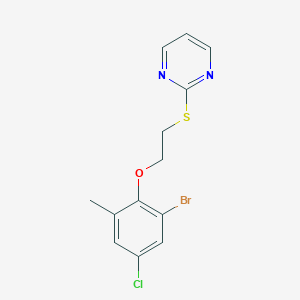![molecular formula C15H15N7OS2 B215568 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B) and has been used to create animal models of Parkinson's disease. In
Aplicaciones Científicas De Investigación
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons and causes their degeneration. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies.
Mecanismo De Acción
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent inhibitor of MAO-B, an enzyme that is involved in the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine increases the levels of dopamine in the brain, which can lead to neurotoxicity. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form MPP+, which is selectively taken up by dopaminergic neurons and causes their degeneration.
Biochemical and Physiological Effects:
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has several advantages as a tool for creating animal models of Parkinson's disease. It is relatively easy to administer and produces a reproducible pattern of neurodegeneration. However, there are also some limitations to its use. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration is not identical to the neurodegeneration observed in Parkinson's disease, and the model may not fully capture all aspects of the disease. Additionally, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent neurotoxin that can cause non-specific effects in the brain, making it difficult to interpret results.
Direcciones Futuras
There are several areas of future research that could be explored related to 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine. One area is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area is the exploration of new therapies for Parkinson's disease based on the mechanisms of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration. Finally, there is a need for further research into the biochemical and physiological effects of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine can be synthesized through a multistep process starting from 2-acetylamino-5-methylthiazole. The first step involves the reaction of 2-acetylamino-5-methylthiazole with thionyl chloride to form 5-methyl-2-thiazolyl chloride. This intermediate is then reacted with sodium sulfide to form 5-methyl-2-thiazolyl disulfide. The next step involves the reaction of 5-methyl-2-thiazolyl disulfide with 2-chloro-4,6-dimethoxypyrimidine to form 6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4,6-dimethoxypyrimidine. This compound is then reacted with phenylguanidine to form 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine.
Propiedades
Nombre del producto |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
Fórmula molecular |
C15H15N7OS2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C15H15N7OS2/c1-9-21-22-15(25-9)24-8-11-7-12(23)19-14(18-11)20-13(16)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,16,17,18,19,20,23) |
Clave InChI |
CEUDOIQOVHDHFX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)/N=C(/N)\NC3=CC=CC=C3 |
SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
SMILES canónico |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)





![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)